IDO1 Inhibition: Defined Biochemical Potency vs. Clinically Advanced IDO Inhibitors
4-(2,5-Dichlorophenyl)-3-thiosemicarbazide exhibits a measured IC₅₀ of 18 µM (1.80 × 10⁴ nM) against recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) [1]. In comparison, the clinical-stage IDO1 inhibitor epacadostat (INCB024360) demonstrates an IC₅₀ of approximately 10 nM, representing a >1,800-fold difference in potency [2]. While the 2,5-dichlorophenyl analog is not a potent IDO inhibitor, this quantitative benchmark establishes its baseline activity and confirms that the 2-substitution pattern—consistent with SAR findings that 2-substituted phenylthiosemicarbazides are generally less potent IDO inhibitors—is faithfully reflected in this compound [3].
| Evidence Dimension | IDO1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18 µM |
| Comparator Or Baseline | Epacadostat (INCB024360) IC₅₀ ≈ 10 nM |
| Quantified Difference | ~1,800-fold weaker potency |
| Conditions | Recombinant N-terminal His-tagged human IDO (Ala2–Gly403) overexpressed in E. coli BL21 AI using L-tryptophan substrate |
Why This Matters
This data confirms the compound's biochemical behavior aligns with established SAR, enabling its use as a defined negative-control or fragment for IDO1 assay development.
- [1] BindingDB Entry BDBM50019778 (CHEMBL3286607). IC₅₀ = 1.80E+4 nM for human IDO1. View Source
- [2] Liu X, Shin N, Koblish HK, et al. Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood. 2010;115(17):3520-3530. View Source
- [3] Serra S, Moineaux L, Vancraeynest C, Masereel B, Wouters J, Pochet L, Frédérick R. Thiosemicarbazide, a fragment with promising indolamine-2,3-dioxygenase (IDO) inhibition properties. Eur J Med Chem. 2014;82:96-105. View Source
